1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
“1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound used in scientific research for its potential applications in drug discovery and medicinal chemistry. It belongs to the class of pyridopyrimidines, which have shown therapeutic interest and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “this compound”, involves various synthetic protocols . The exact synthesis route for this specific compound is not mentioned in the available literature.Molecular Structure Analysis
The molecular formula of “this compound” is C16H15N3O3 . The compound has a complex structure with a benzofuro[3,2-d]pyrimidin-4-yl group attached to a piperidine ring, which is further connected to a carboxylic acid group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 297.31 g/mol . It has a topological polar surface area of 79.5 Ų and a complexity of 425 . Other physical and chemical properties are not specified in the available literature.Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis
Research into novel heterocyclic compounds derived from related chemical structures has been a significant area of interest. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their potential as anti-inflammatory and analgesic agents. These compounds show significant activity as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aurora Kinase Inhibition
Another area of research has been the development of inhibitors for Aurora kinases, which play a crucial role in cell division and have implications in cancer treatment. Compounds structurally related to the query have shown potential in this area (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
The synthesis of new pyridine derivatives and their in vitro antimicrobial activity have been explored, demonstrating variable and modest activity against bacteria and fungi. This suggests the potential for developing antimicrobial agents from structurally related compounds (Patel, Agravat, & Shaikh, 2011).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Research into the synthesis of oxindoles, which have significant pharmaceutical applications, has been conducted using palladium-catalyzed CH functionalization methods. This method represents a broader interest in developing efficient synthetic routes for complex molecules (Magano, Kiser, Shine, & Chen, 2014).
Future Directions
properties
IUPAC Name |
1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-18-14-12-4-2-3-5-13(12)23-15(14)16(19-10)20-8-6-11(7-9-20)17(21)22/h2-5,11H,6-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGFZEYHISORSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)O)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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